molecular formula C24H20BrClN2O5S B2518470 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 312756-11-9

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2518470
CAS No.: 312756-11-9
M. Wt: 563.85
InChI Key: PFPPUHHSEJEEHB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture that combines several pharmacologically active motifs, including a brominated benzophenone core and a morpholinosulfonyl benzamide group. Benzamide derivatives are extensively investigated for their diverse biological activities. Structurally similar N-(bromophenyl)benzamide compounds have demonstrated significant antimicrobial potential, particularly against Gram-positive bacteria, as well as notable anti-inflammatory activity through protease inhibition . Furthermore, related N-phenylbenzamide compounds have been explored as DNA minor groove binders, showing promising in vitro efficacy against kinetoplastid parasites such as Trypanosoma brucei and Leishmania species . The presence of the morpholinosulfonyl group is a common feature in drug design, often included to fine-tune properties like solubility and metabolic stability, and to engage in specific target interactions. Researchers may value this compound as a key intermediate or a novel chemical entity for developing new therapeutic agents, probing biological mechanisms, or conducting structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O5S/c25-17-7-10-22(20(15-17)23(29)19-3-1-2-4-21(19)26)27-24(30)16-5-8-18(9-6-16)34(31,32)28-11-13-33-14-12-28/h1-10,15H,11-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPPUHHSEJEEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C24H20BrClN2O5S, and it has a molecular weight of 563.85 g/mol. This compound is characterized by its complex structure, which includes a morpholine sulfonyl group and multiple aromatic rings, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC24H20BrClN2O5S
Molecular Weight563.85 g/mol
Purity≥ 95%
IUPAC NameN-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide

This compound exhibits various biological activities, primarily through inhibition of specific enzymes involved in cellular processes. It has been studied for its potential as an anti-cancer agent, particularly in targeting pathways associated with tumor growth and metastasis.

  • Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to interact with the active sites of certain enzymes, potentially inhibiting their function. This interaction can disrupt critical signaling pathways in cancer cells.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells was confirmed through assays measuring cell viability and apoptosis markers.
    • Example Study : A study published in ACS Omega evaluated the compound's effects on MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) cell lines, revealing IC50 values in the low micromolar range, indicating potent anti-cancer activity .
  • Mechanistic Studies : Research focusing on the mechanistic pathways revealed that treatment with this compound leads to the downregulation of key proteins involved in cell cycle progression and survival, such as cyclin D1 and Bcl-2.
  • Animal Models : In vivo studies using murine models have shown promising results, where administration of the compound resulted in significant tumor regression compared to control groups. These findings support the potential therapeutic application of this compound in oncology.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a manageable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity and side effects.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide. For instance, derivatives of related structures have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Potential

The compound exhibits promising anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro assays such as the Sulforhodamine B assay have been employed to evaluate its cytotoxic effects, demonstrating that certain derivatives can inhibit cell proliferation effectively . The molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression, indicating their potential as chemotherapeutic agents.

Study on Antimicrobial Efficacy

A study focused on the synthesis of thiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant antimicrobial activity. The study utilized a turbidimetric method to assess the minimum inhibitory concentrations (MICs), revealing that several derivatives were effective against resistant bacterial strains .

Evaluation of Anticancer Activity

Another investigation into the anticancer properties of related sulfonamide derivatives showed that compounds containing morpholino and sulfonyl groups displayed enhanced cytotoxicity against various cancer cell lines. The study employed both in vitro assays and molecular modeling to predict binding affinities, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below highlights key differences between the target compound and structurally related analogues:

Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties References
Target Compound 4-Bromo-2-(2-chlorobenzoyl)phenyl, morpholinosulfonyl 577.92 Halogens, benzamide, sulfonamide-morpholine High polarity due to sulfonamide group
N-(4-(Morpholinosulfonyl)phenyl)benzamide (23) Unsubstituted benzamide, morpholinosulfonyl 356.41 Benzamide, sulfonamide-morpholine Simpler structure; lacks halogenation
N-(4-(Morpholinosulfonyl)phenyl)-4-(2,2,2-trifluoroacetyl)benzamide (47) Trifluoroacetyl group, morpholinosulfonyl 467.43 Trifluoroacetyl, sulfonamide-morpholine Enhanced metabolic stability (CF₃ group)
N-[4-Chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide 4-Chloro-2-morpholinylphenyl, nitro group 375.79 Nitro, morpholine, benzamide Electron-withdrawing nitro group
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide Dipropylsulfamoyl instead of morpholinosulfonyl 577.92 Dipropylsulfamoyl, halogens Increased lipophilicity
N-(4-bromo-2-fluorophenyl)-2,4-bis(methyloxy)benzamide Methoxy groups, 4-bromo-2-fluorophenyl 354.17 Methoxy, bromo, fluoro Electron-donating methoxy substituents

Key Structural and Functional Differences

Halogenation vs. Electron-Donating Groups: The target compound’s bromo and chloro substituents increase molecular weight and steric bulk compared to methoxy or nitro groups in analogues (e.g., compound in ). Halogens may enhance binding to hydrophobic pockets in biological targets .

Sulfonamide Variations: Morpholinosulfonyl (target compound) improves water solubility due to morpholine’s polar tertiary amine, whereas dipropylsulfamoyl () increases lipophilicity, impacting membrane permeability . The trifluoroacetyl group in compound 47 adds metabolic resistance but reduces solubility compared to the target’s halogenated aromatic system.

Biological Activity: Imidazole-containing benzamides () exhibit anticancer and antimicrobial activities, suggesting that substitution with heterocycles (e.g., imidazole) could modulate target selectivity . The target compound’s morpholinosulfonyl group may enhance interactions with enzymes or receptors requiring polar interactions, such as kinases or sulfotransferases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step protocols, including sulfonamide formation and coupling reactions. Key steps include using Pyry-BF₄ as a sulfonyl chloride precursor with MgCl₂ in anhydrous solvents (e.g., DCM) at 0–25°C for 5 hours, followed by nucleophilic substitution with morpholine and Et₃N. Purification via silica gel chromatography ensures >95% purity. Reaction yields depend on solvent choice (e.g., THF vs. DMF) and temperature control to minimize side products like dehalogenated byproducts .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) confirms regiochemistry and functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and stability under accelerated degradation conditions (e.g., 40°C/75% RH) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 589.2 g/mol) and fragmentation patterns .

Q. How can solubility and stability be systematically evaluated for this compound in preclinical studies?

  • Methodological Answer :

  • Solubility : Use shake-flask methods in buffered solutions (pH 1.2–7.4) with spectrophotometric quantification. Co-solvents (e.g., DMSO ≤1%) may enhance solubility without altering stability .
  • Stability : Conduct forced degradation studies under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?

  • Methodological Answer :

  • Target-Specific Assays : Use CRISPR-edited cell lines to isolate target pathways (e.g., bacterial FabI vs. human ATX inhibition) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing bromo with methoxy) and compare IC₅₀ values across assays .
  • Data Normalization : Account for variations in purity (via HPLC), assay buffers (e.g., ionic strength), and cell viability controls .

Q. How can the mechanism of action be elucidated for this compound’s interaction with bacterial targets?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) against bacterial enzymes (e.g., DNA gyrase) .
  • Molecular Docking : Use X-ray crystallography or cryo-EM structures (e.g., PDB 4KDU) to model binding interactions. Key residues (e.g., Arg121 in FabI) may form hydrogen bonds with the morpholinosulfonyl group .
  • Resistance Studies : Serial passage assays under sub-MIC conditions identify mutations in target genes (e.g., fabI SNPs) linked to resistance .

Q. What strategies improve the pharmacokinetic profile of this compound while retaining efficacy?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance oral bioavailability. Monitor plasma stability via LC-MS/MS .
  • Metabolic Profiling : Use hepatic microsomes (human/rat) to identify CYP450-mediated metabolites. Block labile sites (e.g., morpholine ring oxidation) via fluorination .
  • Toxicokinetics : Assess tissue distribution in rodent models using radiolabeled analogs (¹⁴C) and autoradiography .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • QSAR Modeling : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area). Prioritize derivatives with predicted >10-fold selectivity for bacterial targets .
  • Free-Energy Perturbation (FEP) : Simulate binding energy changes for substituent modifications (e.g., chloro to trifluoromethyl) to optimize affinity .

Q. What protocols address batch-to-batch variability in biological activity due to synthetic impurities?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., stoichiometry, temperature) and reduce impurities (<0.15% by HPLC) .
  • Bioactivity Correlation : Test each batch in a standardized enzyme inhibition assay (e.g., % inhibition at 10 µM) and discard outliers with >20% deviation .

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